3-Hydroxy-6-methyl-4(3H)-pteridinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18106-59-7 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-hydroxy-6-methylpteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-8-6-5(10-4)7(12)11(13)3-9-6/h2-3,13H,1H3 |
InChI Key |
LSBHIHUBKCAZOQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)C(=O)N(C=N2)O |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)N(C=N2)O |
Synonyms |
3-Hydroxy-6-methyl-4(3H)-pteridinone |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 6 Methyl 4 3h Pteridinone and Analogues
Strategic Approaches to the Core Pteridinone Ring System Synthesis
The construction of the fundamental pteridinone ring is the initial and most critical phase in the synthesis of 3-Hydroxy-6-methyl-4(3H)-pteridinone and its analogues. Various strategies have been developed, each with distinct advantages, to assemble this bicyclic heteroaromatic scaffold.
Conventional solution-phase synthesis remains a cornerstone for preparing pteridinone heterocycles. A common and effective method involves the condensation and subsequent cyclization of an appropriately substituted pyrimidine (B1678525) with a modified amino ester. nih.gov One of the foundational routes, known as the Isay reaction, involves the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound to form the pteridine (B1203161) core. derpharmachemica.com
Another established solution-phase pathway starts from 3-aminopyrazine-2-carboxamide, which is treated with an orthoester to yield the pteridin-4(3H)-one structure. google.com Alternatively, 5,6-diaminopyrimidin-4(3H)-one can be reacted with glyoxal (B1671930) to achieve the same core system. google.com These methods are versatile and allow for the synthesis of a variety of pteridinone derivatives by modifying the starting materials. For instance, reacting 2,4,5-triamino-6-hydroxypyrimidine with dicarbonyl compounds like biacetyl or benzil (B1666583) leads to the formation of 6,7-dimethyl or 6,7-diphenyl substituted pteridines, respectively. derpharmachemica.com
| Starting Material | Reagent | Product | Reference |
| 4,5-Diaminopyrimidine derivative | Dicarbonyl compound | Pteridine derivative | derpharmachemica.com |
| 3-Aminopyrazine-2-carboxamide | Orthoester | Pteridin-4(3H)-one | google.com |
| 5,6-Diaminopyrimidin-4(3H)-one | Glyoxal | Pteridin-4(3H)-one | google.com |
| 2,4,5-Triamino-6-hydroxypyrimidine | Biacetyl | 2-Amino-4-hydroxy-6,7-dimethylpteridine | derpharmachemica.com |
Solid-phase synthesis has emerged as a powerful tool for rapidly generating libraries of pteridinone analogues, which is highly beneficial for medicinal chemistry research. mdpi.comresearchgate.net This technique involves attaching a starting material to a solid support (resin), carrying out a sequence of reactions, and then cleaving the final product from the support. nih.gov
A key strategy for the solid-phase synthesis of dihydropteridinones involves preparing a suitable resin-bound intermediate that undergoes cyclization before cleavage. nih.gov The first reported solid-phase synthesis of dihydropteridinones by Baxter et al. in 2000 utilized Wang resin. nih.gov The process typically begins with the acylation of the resin with a protected amino acid, followed by a nucleophilic reaction with a substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine (B16160). nih.govnih.gov Subsequent reduction of the nitro group and cyclization yields the resin-bound pteridinone, which is then cleaved to release the final product. nih.gov
Another approach involves linking a pre-formed pyrimidine to a polystyrene support through a thioether linkage. researchgate.netnih.gov The second ring of the pteridine system is then constructed on the solid support. A "traceless" synthesis can be achieved by oxidative cleavage of the thioether linker, which allows for the introduction of various nucleophiles (amines, azide, water) at the cleavage site, further diversifying the final products. researchgate.net
| Resin/Support | Linkage Strategy | Key Building Block | Advantage | Reference |
| Wang Resin | Acylation with amino acid | 4,6-Dichloro-5-nitropyrimidine | Versatile for dihydropteridinones | nih.gov |
| Polystyrene | 2- or 4-Thioether | Pre-formed pyrimidine | Traceless synthesis, diversity at cleavage site | researchgate.netnih.gov |
| ArgoGel Resin | Similar to Wang resin | Substituted pyrimidine | Alternative solid support | nih.gov |
The application of green chemistry principles aims to design environmentally benign synthetic protocols by reducing waste, using safer solvents, and improving energy efficiency. researchgate.net While specific studies on green synthesis of this compound are not abundant, principles from related heterocyclic syntheses can be applied.
One green approach is the use of more sustainable solvents and coupling reagents. For example, in peptide synthesis, N,N-dimethylformamide (DMF) has been replaced with ethyl acetate, and propylphosphonic anhydride (B1165640) (T3P®) has been used as a green coupling reagent, significantly lowering the process mass intensity (PMI). rsc.org Such strategies could be adapted for the condensation steps in pteridinone synthesis.
Mechanochemistry, which involves conducting reactions by milling or grinding, often without any solvent, represents another key green technique. researchgate.net The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone has been successfully achieved at room temperature through ball milling, demonstrating the potential of this solvent-free method for constructing heterocyclic rings. researchgate.net This approach could potentially be developed for the cyclization step in pteridinone synthesis, reducing reliance on volatile organic solvents.
| Green Chemistry Principle | Application in Heterocycle Synthesis | Potential for Pteridinone Synthesis | Reference |
| Safer Solvents | Replacement of DMF with EtOAc | Use in condensation and cyclization steps | rsc.org |
| Energy Efficiency | Mechanochemical synthesis (ball milling) at room temperature | Solvent-free cyclization to form the pteridinone core | researchgate.netresearchgate.net |
| Atom Economy | Multicomponent reactions (MCRs) | One-pot synthesis of the pteridinone scaffold from multiple starting materials | researchgate.netnih.gov |
| Use of Greener Reagents | T3P® as a coupling reagent | Application in amide bond formation steps | rsc.org |
Introduction and Modification of Substituents for this compound Type Structures
Beyond constructing the core ring, the ability to precisely install and modify substituents is vital for tuning the pharmacological properties of pteridinone analogues. This involves controlling both the stereochemistry and the position of functional groups on the heterocyclic nucleus.
Stereoselective synthesis is crucial for obtaining enantiomerically pure compounds, which often exhibit different biological activities. nih.gov For pteridinone derivatives, chirality can be introduced either at the core or on its substituents. Methodologies for achieving this include the use of chiral auxiliaries, organocatalysis, and biocatalysis. nih.gov
The synthesis of chiral heterocycles often relies on diastereoselective additions to chiral imines, such as N-tert-sulfinyl imines, where the sulfinyl group directs the stereochemical outcome of the reaction. mdpi.com This strategy could be adapted to build chiral side chains that are subsequently attached to the pteridinone scaffold. For instance, a chiral amino group could be introduced, which then participates in the ring-closing reaction to form the pteridinone, thereby transferring the stereochemistry to the final molecule.
Organocatalysis, using small chiral organic molecules, is another powerful tool. nih.gov For example, L-proline has been used to catalyze intramolecular Mannich reactions to create chiral homotropanones. mdpi.com A similar organocatalytic cyclization could potentially be designed for pteridinone synthesis, where a chiral catalyst controls the formation of a stereocenter during the ring-closure step.
| Stereoselective Method | Description | Application to Pteridinones | Reference |
| Chiral Auxiliaries | A chiral group is temporarily incorporated to direct a stereoselective reaction. | Use of N-tert-sulfinyl imines to build chiral substituents before cyclization. | mdpi.com |
| Organocatalysis | Use of small chiral organic molecules (e.g., proline) to catalyze asymmetric reactions. | Enantioselective intramolecular cyclization to form a chiral pteridinone core. | mdpi.comnih.gov |
| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product. | Using a chiral amino acid as a starting material for the cyclization step. | nih.gov |
Regioselective functionalization allows for the introduction of substituents at specific positions on the pteridinone ring, which is essential for SAR studies. mdpi.com Direct C-H activation, catalyzed by transition metals, is a modern and atom-economical method for achieving this. mdpi.com While much of this work has focused on other heterocycles like quinolines and pyridones, the principles are transferable.
For example, rhodium catalysts have been used for the C8 alkenylation of quinoline (B57606) N-oxides, where the N-oxide group acts as a traceless directing group. mdpi.com A similar strategy could be envisioned for pteridinones, where a directing group (such as the N-3 hydroxyl group or another strategically placed functional group) guides a metal catalyst to activate a specific C-H bond on the pterin (B48896) nucleus for coupling with various partners.
Another approach is to exploit the intrinsic reactivity of the pteridinone system. For instance, selective deprotonation of 6-methylpyridin-2(1H)-one at the α-methyl group allows for its functionalization. researchgate.net The 6-methyl group on the this compound scaffold could similarly be targeted for functionalization through selective deprotonation, allowing for the introduction of a wide range of substituents at this position. The synthesis of 6-chloropterin derivatives followed by cross-coupling reactions is another established route for regioselective substitution at the C-6 position. mdpi.com
| Functionalization Method | Description | Potential Target Position on Pteridinone | Reference |
| Transition Metal-Catalyzed C-H Activation | A metal catalyst selectively activates a C-H bond for functionalization, often guided by a directing group. | Positions C-2, C-7, or the 6-methyl group. | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) on the aromatic ring by a nucleophile. | C-2, C-6, or C-7 positions if pre-functionalized with a leaving group. | mdpi.com |
| Directed Deprotonation-Electrophile Quench | A base selectively removes a proton, and the resulting anion reacts with an electrophile. | The 6-methyl group. | researchgate.net |
Retrosynthetic Analysis for this compound and Complex Pteridinone Compounds
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials through a series of logical steps. wikipedia.org This process involves breaking key chemical bonds, known as disconnections, which correspond to the reverse of known chemical reactions. wikipedia.orgslideshare.net The analysis generates hypothetical charged fragments (synthons) or neutral precursors that can ultimately be traced back to commercially available reagents. wikipedia.org This strategic approach is fundamental in designing efficient synthetic routes for complex heterocyclic systems like pteridinones. numberanalytics.com
A primary goal of retrosynthesis is structural simplification, allowing for the identification and comparison of multiple potential synthetic pathways. wikipedia.org Key strategies employed include the disconnection approach, functional group interconversion (FGI), and the identification of key intermediates that serve as strategic building blocks. numberanalytics.com For the pteridinone scaffold, the analysis typically focuses on disconnecting the fused pyrazine (B50134) ring from the pyrimidine core, as this represents the most common and versatile method for its construction.
Retrosynthetic Pathway for this compound
The synthesis of the pteridinone core generally relies on the condensation of a suitably substituted 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, a classic method known as the Isay reaction. derpharmachemica.com Applying this logic to this compound, the primary disconnection occurs across the N5-C8a and N8-C7 bonds of the pyrazine ring.
This disconnection reveals two key precursors:
A 4,5-diaminopyrimidine derivative : Specifically, 5,6-diamino-3-hydroxypyrimidin-4(3H)-one. This molecule provides the pyrimidine portion of the final structure, including the N-hydroxy group at position 3.
A 1,2-dicarbonyl compound : Methylglyoxal (pyruvaldehyde) is the logical precursor that provides the C6-methyl group and the C7 carbon atom required to complete the bicyclic system.
The following table details the retrosynthetic breakdown for the target molecule.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection | Precursor Synthons | Synthetic Equivalents (Starting Materials) |
| This compound | C4a-N5 and C8a-N8 bonds (Pyrazine ring formation) | 1. 5,6-diamino-3-hydroxypyrimidin-4(3H)-one 2. Methylglyoxal cation synthon | 1. 5,6-diamino-3-hydroxypyrimidin-4(3H)-one 2. Methylglyoxal (Pyruvaldehyde) |
Further analysis of the diaminopyrimidine precursor would involve its own retrosynthesis from simpler acyclic components, but the condensation with the dicarbonyl compound represents the key strategic step in forming the characteristic pteridinone scaffold.
Strategies for Complex Pteridinone Analogues
The synthesis of more complex pteridinone analogues, particularly those with diverse substitutions on the pyrazine ring, often employs a more stepwise approach that allows for greater modularity. This is especially prevalent in the construction of compound libraries for medicinal chemistry research. nih.govmdpi.com
Stepwise Annulation via Nucleophilic Aromatic Substitution (SNAr)
A highly effective strategy for building substituted pteridinones involves the sequential reaction of a versatile pyrimidine building block, such as 4,6-dichloro-5-nitropyrimidine, with various nucleophiles. nih.gov The retrosynthetic analysis for this approach is as follows:
Disconnection of the N8-C8a bond : This disconnection reveals an intramolecular cyclization precursor, typically a 5-amino-6-chloropyrimidine derivative bearing the desired side chain. This cyclization is the reverse of a reductive cyclization of a nitro group followed by amide bond formation. herts.ac.uk
Disconnection of the C4-N bond : This step breaks the bond formed by nucleophilic aromatic substitution (SNAr), leading back to a 4,6-dichloro-5-nitropyrimidine and a primary or secondary amine, which introduces diversity at the C4 position.
Disconnection of the C7-N bond : The side chain that ultimately forms part of the pyrazine ring is disconnected, revealing an amino acid or amino ester as the precursor. This component is typically introduced via a second SNAr reaction. nih.govherts.ac.uk
This stepwise strategy is particularly advantageous for solid-phase synthesis, where a resin-bound amino acid can be reacted with the dichloronitropyrimidine, followed by further substitution and cyclization to yield the final product. nih.gov
Functional Group Interconversion (FGI)
For many complex pteridinones, functional groups on the periphery of the molecule are introduced or modified after the core bicyclic structure has been assembled. researchgate.net This FGI strategy simplifies the synthesis by avoiding the need to carry sensitive functional groups through the entire reaction sequence. A common intermediate for this approach is a pteridine-6-carboxaldehyde. researchgate.net
Retrosynthetically, various side chains at the C6 position can be traced back to this aldehyde:
A 6-carboxylic acid group disconnects to the aldehyde via an oxidation step. researchgate.net
A 6-hydroxymethyl group disconnects to the aldehyde via a reduction step. researchgate.net
A 6-carbonitrile group disconnects to an oxime, which in turn comes from the aldehyde. researchgate.net
This strategy highlights the importance of identifying key intermediates that can serve as a branch point for the synthesis of a wide array of analogues.
Table 2: General Retrosynthetic Strategies for Complex Pteridinones
| Synthetic Strategy | Key Disconnection(s) | Key Precursors / Intermediates | Applicability |
| Diaminopyrimidine Condensation | C4a-N5 and C8a-N8 (Pyrazine ring) | 4,5-Diaminopyrimidine derivative + 1,2-Dicarbonyl compound | Rapid construction of the core pteridinone scaffold. derpharmachemica.com |
| Stepwise Annulation | C-N bond of an amino acid sidechain; C-N bond of an amine at C4 | 4,6-Dichloro-5-nitropyrimidine + Amino acid + Amine | Highly modular synthesis of diverse libraries, suitable for solid-phase synthesis. nih.govherts.ac.uk |
| Functional Group Interconversion (FGI) | Bonds within the side chain (e.g., C-COOH, C-CH₂OH) | Pteridine-6-carboxaldehyde or other reactive intermediate | Late-stage diversification to introduce various functional groups onto a pre-formed scaffold. researchgate.net |
By employing these retrosynthetic strategies, chemists can logically design and execute efficient syntheses of both the parent this compound and a vast range of more complex and functionally diverse analogues.
Advanced Structural Characterization and Spectroscopic Analysis of 3 Hydroxy 6 Methyl 4 3h Pteridinone and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Theoretical calculations using Density Functional Theory (DFT), specifically the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netuncw.edunih.govresearchgate.netnih.gov These predictions, when compared with experimental data from closely related analogues like 6-methylpterin, offer valuable insights into the electronic environment of the nuclei in 3-Hydroxy-6-methyl-4(3H)-pteridinone.
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the aromatic proton, and the hydroxyl proton. The methyl protons (C6-CH₃) would likely appear as a singlet in the upfield region, typical for methyl groups attached to an aromatic ring. The single proton on the pteridinone ring (H7) is expected to resonate as a singlet in the downfield aromatic region. The hydroxyl proton (N3-OH) signal is expected to be broad and its chemical shift would be highly dependent on the solvent and concentration.
The predicted ¹³C NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The methyl carbon (C6-CH₃) will be found in the upfield region. The carbons of the pteridinone core will resonate in the aromatic and carbonyl regions. The carbonyl carbon (C4) is expected to have the most downfield chemical shift due to the deshielding effect of the carbonyl group. The chemical shifts of the other ring carbons (C2, C4a, C6, C7, and C8a) will be influenced by the nitrogen atoms and the substituents.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155.2 |
| C4 | - | ~162.5 |
| C4a | - | ~130.8 |
| C6 | - | ~148.9 |
| -CH₃ | ~2.45 | ~21.7 |
| C7 | ~8.50 | ~125.4 |
| C8a | - | ~149.7 |
| N3-OH | Variable (broad) | - |
Note: These are predicted values and may vary from experimental results.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For this compound, a COSY experiment would be expected to show no cross-peaks, as the methyl and aromatic protons are not on adjacent carbons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would definitively assign the proton signal of the methyl group to its corresponding carbon signal, and the H7 proton to the C7 carbon.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (two or three bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:
The methyl protons and carbons C6 and C7.
The H7 proton and carbons C6, C8a, and C4a.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule. For this compound (C₇H₆N₄O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Predicted HRMS Data for this compound
| Ion | Predicted Exact Mass (m/z) |
| [M+H]⁺ | 179.0563 |
| [M-H]⁻ | 177.0418 |
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. libretexts.orglibretexts.orgchemguide.co.ukyoutube.com The fragmentation of this compound would likely involve characteristic losses of small neutral molecules such as CO, N₂, and HCN from the pteridinone core. The presence of the methyl and hydroxyl groups would also influence the fragmentation pathways. For instance, the loss of a methyl radical or a water molecule might be observed. Analysis of the fragmentation patterns of known pteridinone analogues helps in predicting and interpreting the mass spectrum of the target compound. elsevierpure.com
Plausible Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) |
| 179.0563 | CO | 151.0614 |
| 179.0563 | HNCO | 136.0617 |
| 151.0614 | HCN | 124.0556 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. sciforum.netspectroscopyonline.comsurfacesciencewestern.com Theoretical calculations using DFT can be employed to predict the vibrational frequencies and intensities, which can then be compared with experimental data for structural confirmation. longdom.orgnih.govmdpi.comnih.gov
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:
O-H stretch: A broad band in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹) corresponding to the hydroxyl group.
N-H stretch: If the tautomeric form with a proton on a ring nitrogen exists, a band in the region of 3100-3500 cm⁻¹ would be observed.
C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the methyl group.
C=O stretch: A strong absorption band in the IR spectrum, typically around 1650-1700 cm⁻¹, characteristic of the amide carbonyl group in the pteridinone ring.
C=N and C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the pyrimidine (B1678525) and pyrazine (B50134) rings.
C-H bend: Bending vibrations for the methyl group would appear around 1375 and 1450 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the heterocyclic ring system.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch | 3200 - 3600 |
| C-H stretch (methyl) | 2850 - 3000 |
| C=O stretch | 1670 - 1710 |
| C=N/C=C stretch | 1450 - 1650 |
| C-H bend (methyl) | 1370 - 1460 |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, and the wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophore—the part of the molecule responsible for its color.
Table 1: Illustrative UV-Vis Absorption Data for Pteridinone Analogues in Various Solvents
| Compound | Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) | Reference |
| 4(3H)-Pteridinone | Water (pH 7) | ~230 | N/A | ~310 | N/A | Hypothetical |
| 6-Methyl-4(3H)-pteridinone | Methanol | ~235 | N/A | ~315 | N/A | Hypothetical |
| 2-Amino-4(3H)-pteridinone | Water (pH 7) | 275 | 8,900 | 345 | 6,300 | herts.ac.uk |
Note: Data for 4(3H)-Pteridinone and 6-Methyl-4(3H)-pteridinone are hypothetical and included for illustrative purposes due to the lack of specific experimental values in the searched literature. Data for 2-Amino-4(3H)-pteridinone (Pterin) is provided for comparison.
The introduction of a methyl group at the 6-position, as in 6-methyl-4(3H)-pteridinone, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 4(3H)-pteridinone. This is due to the electron-donating nature of the methyl group, which can subtly influence the energy levels of the molecular orbitals.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
As with the spectroscopic data, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database or the broader scientific literature. However, the crystal structures of other pteridinone derivatives have been elucidated, offering a glimpse into the likely solid-state conformation of the target molecule.
Pteridinone molecules are generally planar due to the aromatic nature of the fused ring system. In the solid state, these planar molecules tend to pack in stacks, stabilized by π-π stacking interactions between the aromatic rings. The presence of functional groups capable of hydrogen bonding, such as the N-H and carbonyl groups in the pteridinone core, and the 3-hydroxy group in the target molecule, would play a significant role in dictating the crystal packing arrangement. It is highly probable that intermolecular hydrogen bonds would be a dominant feature in the crystal lattice of this compound, leading to the formation of extended networks such as chains or sheets.
Table 2: Representative Crystallographic Data for a Pteridinone Analogue
| Parameter | Value (for a representative Pteridinone derivative) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 4 |
| Key Intermolecular Interactions | N-H···O and C-H···O hydrogen bonds, π-π stacking |
Note: The data in this table is hypothetical and serves as an example of what would be expected for a pteridinone derivative, as no specific data for this compound or its close analogues was found.
The methyl group at the 6-position would influence the crystal packing by introducing steric bulk and participating in weaker C-H···O or C-H···π interactions. The 3-hydroxy group would be a prime site for strong hydrogen bonding, likely forming O-H···N or O-H···O bonds with neighboring molecules. The interplay of these intermolecular forces would determine the final, most stable crystal structure. A full single-crystal X-ray diffraction analysis would be necessary to definitively determine these structural details.
Computational and Theoretical Chemistry of Pteridinone Systems
Quantum Chemical Investigations
Quantum chemical methods are fundamental in elucidating the electronic structure and energetic properties of pteridinone molecules. These calculations provide a static, time-independent view of the molecule's characteristics.
Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to investigate its electronic properties. For pteridinone systems, DFT calculations are crucial for predicting the preferred tautomeric forms and their relative stabilities. nih.gov
A common approach involves using the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe electron distribution, particularly in heteroatomic systems. nih.govnih.gov The process involves finding the minimum energy conformation on the potential energy surface. For a related compound, Pteridine-2,4-dione, DFT calculations with the 6-311++G(d,p) basis set were employed to determine the optimized geometry and vibrational frequencies, which showed good agreement with experimental data. nih.gov Such studies confirm the planarity of the pteridinone ring system and provide precise bond lengths and angles.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pteridinone Ring System Note: This data is representative of a pteridinone core and not specific experimental values for 3-Hydroxy-6-methyl-4(3H)-pteridinone.
| Parameter | Bond | Typical Calculated Value (Å) |
|---|---|---|
| Bond Length | C2=N3 | 1.38 |
| Bond Length | N3-C4 | 1.40 |
| Bond Length | C4=O | 1.25 |
| Bond Length | C4-C4a | 1.45 |
| Bond Length | N1=C2 | 1.32 |
Ab initio methods, which are based on first principles without empirical parameters, are employed for high-accuracy energy calculations and conformational analysis. These methods are particularly useful for exploring the different spatial arrangements (conformers) of a molecule, especially those with flexible side chains. researchgate.net
For semi-rigid structures like the pteridinone ring, the primary focus is often on tautomerism rather than rotational conformers of the core structure. Ab initio calculations can precisely determine the energy minima corresponding to different tautomers or conformers, helping to identify the most stable forms under various conditions. While DFT has become the workhorse for such systems due to its balance of accuracy and computational cost, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to benchmark DFT results for greater confidence in the calculated energy minima.
Molecular Dynamics (MD) Simulations for Solution-Phase Conformations and Interactions
While quantum methods provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, accounting for solvent effects and thermal motion. arxiv.org For pteridinone derivatives, MD simulations are invaluable for understanding their conformations and interactions in a solution phase, which is more representative of a biological environment. mdpi.comnih.gov
In a typical MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). The forces on each atom are calculated using a force field (like GROMOS or AMBER), and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over a set period, often in the nanosecond to microsecond range. mdpi.comnih.gov
Studies on pteridinone derivatives have used MD simulations for periods up to 50 ns to analyze the stability of the compound when bound to a biological target, such as the PLK1 protein. mdpi.comnih.gov These simulations can reveal key intermolecular interactions, like hydrogen bonds, and assess the conformational stability of the ligand within a binding site, reinforcing findings from molecular docking studies. mdpi.com
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods provide key descriptors that help predict how and where a molecule will react.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. scirp.org
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is more polarizable. scirp.org For pteridinone systems, time-dependent DFT (TD-DFT) is often used to calculate these electronic properties. nih.gov The analysis of HOMO and LUMO energies indicates that charge transfer can occur within the molecule, which is a crucial aspect of its bioactivity. nih.govscirp.org
Table 2: Representative Frontier Molecular Orbital Energies for a Pteridinone System Note: These values are illustrative and derived from computational studies on analogous pteridinone structures.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.7 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.8 | High kinetic stability, lower reactivity |
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.govwisc.edu
For pteridinone systems, NBO analysis reveals significant delocalization effects. It quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. nih.gov These interactions, such as those between a lone pair on a nitrogen atom (donor) and an adjacent anti-bonding π* orbital (acceptor), provide clear evidence of hyperconjugation and intramolecular charge transfer. These delocalization effects are fundamental to the stability and electronic properties of the aromatic pteridinone ring system. nih.gov
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in a Pteridinone Core Note: This table illustrates typical hyperconjugative interactions found in pteridinone-like structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 | π* (C2-N3) | ~25.5 | π-conjugation |
| LP (1) N5 | π* (C4a-N8a) | ~30.1 | π-conjugation |
| π (C2-N3) | π* (C4-O) | ~18.7 | Electron Delocalization |
| π (C6-C7) | π* (C4a-N5) | ~21.3 | Electron Delocalization |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are fundamental. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue), with neutral regions often depicted in green.
For a molecule like this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative electrostatic potential. These areas are indicative of sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive electrostatic potential, marking them as potential hydrogen bond donors and sites for nucleophilic attack.
The insights gained from MEP mapping are critical for understanding the non-covalent interactions that govern the binding of this compound to biological targets. The distinct electrostatic regions can guide the design of complementary functionalities on a receptor to enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the synthesis of more potent molecules.
Both 2D and 3D QSAR methodologies are employed to understand the structural requirements for the biological activity of pteridinone derivatives.
2D-QSAR models correlate biological activity with various molecular descriptors that can be calculated from the 2D structure of the molecule. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molar refractivity), hydrophobicity (e.g., logP), and topological indices.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecules.
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as contour maps, indicating regions where bulky groups or specific electrostatic charges would enhance or diminish activity.
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing activity.
For a series of pteridinone analogs, a 3D-QSAR study would involve aligning the molecules, calculating the different molecular fields, and then using statistical methods like Partial Least Squares (PLS) to build a predictive model. The resulting contour maps could, for instance, indicate that a bulky, electronegative substituent at a particular position on the pteridinone ring is favorable for activity.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |
|---|---|---|---|
| CoMFA | 0.65 | 0.92 | Steric (55%), Electrostatic (45%) |
| CoMSIA | 0.71 | 0.95 | Steric (25%), Electrostatic (30%), Hydrophobic (20%), H-bond Donor (15%), H-bond Acceptor (10%) |
Pharmacophore modeling is a powerful tool in ligand-based drug design, where a three-dimensional arrangement of essential chemical features that a molecule must possess to be active at a specific biological target is identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For this compound and its analogs, a pharmacophore model can be developed by superimposing a set of active molecules and identifying the common chemical features. A hypothetical pharmacophore for a pteridinone derivative might consist of:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen.
A hydrogen bond donor feature from the hydroxyl group.
A hydrophobic feature associated with the methyl group.
An aromatic ring feature from the pteridinone core.
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds but the same essential features for biological activity.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.
The process of molecular docking involves preparing the 3D structures of both the ligand and the protein receptor. The ligand is then placed in various positions and orientations within the protein's binding site, and a scoring function is used to evaluate the fitness of each pose.
The output of a docking simulation provides a detailed profile of the protein-ligand interactions. For this compound, this would likely involve:
Hydrogen bonds: The hydroxyl group and the nitrogen atoms in the pteridinone ring are potential hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in the protein's active site.
Hydrophobic interactions: The methyl group and the aromatic ring system can engage in hydrophobic interactions with nonpolar residues of the protein.
Pi-stacking interactions: The pteridinone ring can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound | Example Kinase | -8.5 | Asp145, Lys72 | Hydrogen Bond |
| Leu130, Val80 | Hydrophobic | |||
| Phe144 | Pi-stacking |
While docking provides a score to rank different binding poses, more accurate methods are often needed to estimate the binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose.
MM/GBSA combines molecular mechanics energy calculations with implicit solvation models to calculate the free energy of binding of a ligand to a protein. The binding free energy is typically calculated by taking snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex and calculating the difference in the free energies of the complex, the free protein, and the free ligand.
The binding free energy in MM/GBSA is composed of:
Molecular mechanics energy: Includes van der Waals and electrostatic interactions in the gas phase.
Solvation free energy: Comprises a polar component, calculated using the Generalized Born (GB) model, and a nonpolar component, which is proportional to the solvent-accessible surface area (SASA).
This method provides a more rigorous estimation of binding affinity than docking scores alone and can be used to refine the ranking of potential drug candidates.
Biological Interactions and Molecular Mechanisms of Pteridinones
Role in Enzymatic Pathways and Metabolic Processes
Pteridinone derivatives are crucial heterocyclic compounds that participate in a variety of fundamental biological processes. Their roles range from acting as essential cofactors for enzymes to modulating key metabolic pathways, including amino acid metabolism and electron transfer reactions.
Pteridinone Derivatives as Enzyme Cofactors and Precursors (e.g., Tetrahydrobiopterin)
A prominent example of a biologically active pteridinone derivative is Tetrahydrobiopterin (B1682763) (BH4), a vital enzyme cofactor. wikipedia.orgnih.govgeneticlifehacks.com BH4 is indispensable for the catalytic activity of several enzymes, including the three aromatic amino acid hydroxylases. wikipedia.org These enzymes are critical for the metabolism of phenylalanine and the biosynthesis of neurotransmitters such as serotonin (B10506), melatonin (B1676174), dopamine, norepinephrine, and epinephrine. wikipedia.org The synthesis of BH4 is a complex process that can occur through a de novo pathway starting from guanosine (B1672433) triphosphate (GTP) or a salvage pathway. nih.govportlandpress.com
The de novo synthesis of BH4 involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR). nih.gov Another pterin (B48896) compound, folic acid (vitamin B9), in its fully reduced form, tetrahydrofolate (H4F), functions as a ubiquitous cofactor in living organisms, playing a critical role in the biosynthesis of amino acids and nucleic acids. nih.gov Pterin cofactors often interact with metals in biological systems, contributing to the catalytic activity of metalloenzymes. numberanalytics.com
Modulation of Amino Acid Metabolism
Pteridinone derivatives, particularly Tetrahydrobiopterin (BH4), play a central role in the metabolism of aromatic amino acids. wikipedia.orgnih.gov BH4 is an essential cofactor for phenylalanine hydroxylase (PAH), which catalyzes the conversion of L-phenylalanine to L-tyrosine. wikipedia.org A deficiency in BH4 can lead to a toxic accumulation of L-phenylalanine, resulting in severe neurological conditions like phenylketonuria. wikipedia.org
Furthermore, BH4 is a cofactor for tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA, a precursor for dopamine, norepinephrine, and epinephrine. wikipedia.org It is also required for tryptophan hydroxylase (TPH), the enzyme that catalyzes the initial step in the synthesis of serotonin and melatonin from tryptophan. wikipedia.orggeneticlifehacks.com Consequently, the availability of BH4 directly influences the levels of these crucial neurotransmitters. High dietary intake of aromatic amino acids can affect the balance of pteridine (B1203161) pools within cells. nih.gov
Electron Transfer Processes Involving Pterin Molecules
Pterin molecules are actively involved in electron transfer processes, which are fundamental to many biological redox reactions. numberanalytics.comnih.govmdpi.com Reduced pterins can act as electron donors in various enzymatic reactions. mdpi.com For instance, during the synthesis of nitric oxide by nitric oxide synthases (NOS), Tetrahydrobiopterin (BH4) donates an electron and undergoes a one-electron redox cycle. mdpi.comnih.gov
The excited triplet states of pterins are efficient electron acceptors and can initiate electron-transfer pathways. nih.govresearchgate.net Pterins can also participate in proton-coupled electron transfer (PCET), where the pterin ligand acts as a proton acceptor and a metal center, such as ruthenium(III), acts as an electron acceptor. mdpi.com The redox chemistry of pterins is complex, with three main redox states: the fully oxidized, the semi-reduced (dihydro), and the fully reduced (tetrahydro) states, which are interconverted by two-electron, two-proton reactions. nih.gov
Molecular Mechanisms of Biological Activity
The biological activities of pteridinone derivatives extend to the modulation of cellular signaling pathways, primarily through the inhibition of various protein kinases. This inhibition can, in turn, affect fundamental cellular processes such as proliferation and apoptosis.
Kinase Inhibition (e.g., PLK1, PI3-Kinase C2α, RSK2, VRK1)
Derivatives of the pteridinone scaffold have been identified as potent inhibitors of several protein kinases, making them attractive candidates for therapeutic development, particularly in oncology. rsc.orgnih.govchemrxiv.orgnih.govrsc.orgnih.govnih.govresearchgate.netdoaj.orgproquest.comnih.govresearchgate.netchemrxiv.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net
Polo-like kinase 1 (PLK1): Numerous studies have focused on designing and synthesizing novel pteridinone derivatives as inhibitors of PLK1, a key regulator of cell division. rsc.orgnih.govrsc.orgnih.govproquest.com Overexpression of PLK1 is common in many cancers, making it a significant anti-cancer target. nih.govproquest.com Certain pteridinone compounds have shown potent inhibition of PLK1, with some exhibiting IC50 values in the nanomolar range. rsc.org For instance, compound B2, a pteridinone derivative with a sulfonyl moiety, was identified as a potent PLK1 inhibitor with an IC50 of 6.3 nM. rsc.org
Phosphatidylinositol 3-kinase C2α (PI3KC2α): The pteridinone scaffold has served as a basis for the development of selective inhibitors of PI3KC2α. researchgate.net This kinase is involved in crucial cellular processes like endocytic membrane dynamics and cell signaling. researchgate.netnih.gov
p90 Ribosomal S6 Kinase 2 (RSK2): Pteridinone-based compounds, such as BI-D1870, have been investigated as inhibitors of RSK2, a downstream effector in the Ras/Raf/MEK/ERK signaling pathway that is often hyperactive in cancer. nih.govnih.govdoaj.orgresearchgate.net Structure-activity relationship studies on pteridinone derivatives have been conducted to develop novel and selective RSK2 inhibitors. nih.govdoaj.orgresearchgate.netresearchgate.net
Vaccinia-Related Kinase 1 (VRK1): Novel dihydropteridinone derivatives have been developed as potent and selective inhibitors of VRK1, a kinase involved in cell proliferation and the maintenance of genome integrity. chemrxiv.orgresearchgate.netnih.govchemrxiv.org These inhibitors were rationally designed based on the structure of the RSK inhibitor BI-D1870. chemrxiv.orgchemrxiv.org The optimized VRK1 inhibitors have demonstrated improved potency and selectivity. chemrxiv.org
The table below summarizes the inhibitory activity of selected pteridinone derivatives against various kinases.
| Derivative Type | Target Kinase | Key Findings |
| Pteridinone with hydrazone moiety | PLK1 | Compound L19 showed a 75.1% inhibition of PLK1. nih.gov |
| Pteridinone with sulfonyl moiety | PLK1 | Compound B2 exhibited potent inhibition with an IC50 of 6.3 nM. rsc.org |
| Dihydropteridinone | VRK1 | Optimized inhibitors based on BI-D1870 show improved potency and selectivity. chemrxiv.orgchemrxiv.org |
| Pteridinone | RSK2 | BI-D1870 and its analogs are potent pan-RSK inhibitors. nih.govresearchgate.net |
| Pteridinone | PI3KC2α | The scaffold is used to develop selective inhibitors. researchgate.net |
Inhibition of Cellular Proliferation and Apoptosis Induction Pathways
The inhibition of kinases by pteridinone derivatives translates into significant anti-cancer effects at the cellular level, primarily through the inhibition of cell proliferation and the induction of apoptosis. rsc.orgnih.govrsc.orgnih.govresearchgate.netmdpi.comnih.govresearchgate.net
Several pteridinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). rsc.orgnih.gov For example, compound III4, a dual inhibitor of PLK1 and BRD4, showed high antiproliferative effects with IC50 values ranging from 1.27 to 4.06 µM across four different cell lines. rsc.org Similarly, compound B2, a potent PLK1 and BRD4 dual inhibitor, displayed IC50 values of 0.30 µM, 1.82 µM, and 1.69 µM against HCT116, PC3, and BT474 cell lines, respectively. rsc.org
Cell Cycle Regulation and Mitotic Spindle Integrity
Certain pteridinone derivatives have been investigated for their effects on cell cycle progression, a fundamental process for cell growth and proliferation. For instance, a series of novel pteridinone derivatives were designed as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both of which are key regulators of the cell cycle. One promising compound from this series was found to arrest the S phase of HCT116 cells. rsc.org Another study on different pteridinone derivatives possessing a sulfonyl moiety also identified a potent dual inhibitor of PLK1 and BRD4, which was shown to arrest the G2 phase of HCT116 cells. rsc.org The ethanolic extract of Pterodon pubescens seeds, which contains various compounds, has been shown to induce cell cycle arrest in the G1 phase of leukemia cells by deregulating the mRNA levels of cyclin D1 and E2. nih.gov
Research specifically detailing the impact of 3-Hydroxy-6-methyl-4(3H)-pteridinone or other pteridinone derivatives on the integrity of the mitotic spindle is not extensively available in the current literature.
Impact on Genome Stability and DNA Repair Processes
The direct impact of this compound or its derivatives on genome stability and DNA repair processes is an area that requires further investigation, as specific studies on these interactions are not readily found in the reviewed literature. rsc.orgnih.govnih.govgoogle.commdpi.com
Interactions with Other Biological Targets (e.g., Toll-like Receptors, RNA Interference Pathway)
Pteridinone-based compounds have been identified as potent and selective agonists of Toll-like receptor 7 (TLR7). rsc.org TLR7 is a key component of the innate immune system that recognizes single-stranded RNA, often of viral origin. rsc.org The activation of TLR7 by these pteridinone derivatives leads to the induction of immunomodulatory cytokines, including interferon-α (IFN-α) and tumor necrosis factor-α (TNF-α), which are crucial for antiviral responses. rsc.org This interaction highlights the potential of pteridinone scaffolds in the development of immunomodulatory and antiviral therapies. rsc.org
There is currently a lack of specific research detailing the interactions between this compound or other pteridinone derivatives and the RNA interference (RNAi) pathway. nih.govplos.orgkarolinum.czwikipedia.orgnih.gov
Broad-Spectrum Biological Activities: Antiviral and Antibacterial Mechanisms
The agonistic activity of pteridinone derivatives on TLR7 provides a clear mechanism for their antiviral properties. By stimulating the production of IFN-α and other cytokines, these compounds can induce an antiviral state in the host, inhibiting the replication of a range of viruses. rsc.org For example, the pteridinone-based TLR7 agonist GS-9620 has been evaluated for the treatment of chronic hepatitis B infection. rsc.org The structure-activity relationship of various derivatives has been explored to optimize their antiviral potency. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org
In addition to their antiviral effects, pteridine derivatives have also demonstrated antibacterial activity. researchgate.net A study on newly synthesized pteridine compounds showed their ability to inhibit the growth of bacterial species such as Staphylococcus aureus and Escherichia coli. researchgate.net
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Elucidation of Structural Motives Driving Activity and Selectivity
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of pteridinone derivatives. For TLR7 agonists, modifications to the pteridinone scaffold have been systematically explored to enhance immunomodulatory activity and selectivity against other TLRs. rsc.org These studies have also focused on adjusting physicochemical properties to achieve favorable pharmacokinetic and pharmacodynamic profiles in vivo. rsc.org
In the context of antiviral activity against influenza A virus (H1N1), SAR studies of pterodontic acid derivatives revealed that C5-C6 olefins and a carboxylic acid group are essential for their inhibitory effects. nih.gov Furthermore, the addition of guanidine, cyclic amine, and phenyl groups with electron-donating substituents was found to enhance the antiviral activity. nih.gov
Stereochemical Influence on Biological Potency and Target Engagement
The principles of stereochemistry are fundamental to the biological activity of chiral compounds, as different stereoisomers can exhibit distinct interactions with biological targets. nih.govnih.govresearchgate.net While specific studies on the stereochemical influence of this compound are not available, research on other chiral molecules has demonstrated the critical role of stereochemistry in determining potency and target engagement. nih.govnih.govresearchgate.net For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake and interaction with the target are stereoselective. nih.gov This underscores the importance of considering stereochemistry in the design and development of biologically active pteridinone derivatives. nih.govnih.govresearchgate.net
Data Table: Biological Activities of Pteridinone Derivatives
| Compound Class | Biological Target | Activity | Key Findings |
| Pteridinone Derivatives | PLK1 and BRD4 | Inhibition | Arrested S and G2 phases of the cell cycle in HCT116 cells. rsc.orgrsc.org |
| Pteridinone-based Compounds | Toll-like Receptor 7 (TLR7) | Agonism | Induced production of IFN-α and TNF-α, showing antiviral potential. rsc.org |
| Pteridine Derivatives | Staphylococcus aureus, Escherichia coli | Inhibition | Demonstrated antibacterial activity. researchgate.net |
| Pterodontic Acid Acylated Derivatives | Influenza A virus (H1N1) | Inhibition | C5-C6 olefins and carboxylic acid group were found to be crucial for activity. nih.gov |
Despite a comprehensive search for research findings on the chemical compound "this compound," there is currently insufficient publicly available scientific literature to provide a detailed analysis of its biological interactions and the specific effects of substituents on its biological activity.
The structure-activity relationship (SAR) of a compound, which details how modifying its chemical structure affects its biological function, is established through systematic research. This typically involves synthesizing a series of derivatives with different substituents and evaluating their biological effects. At present, such detailed SAR studies for this compound are not available in the public domain.
While general information exists on the biological activities of the broader pteridinone class of compounds, this information is not specific enough to fulfill the detailed requirements of the requested article, including the creation of data tables illustrating substituent effects. Further research and publication in this specific area are needed to provide the level of detail requested.
Advanced Research Applications and Future Perspectives for 3 Hydroxy 6 Methyl 4 3h Pteridinone Research
Rational Design of Chemical Probes for Biological Systems
The rational design of chemical probes is a fundamental aspect of chemical biology, enabling the visualization and interrogation of complex biological systems. The pteridinone scaffold is an attractive core for such probes due to its inherent fluorescence properties and its amenability to chemical modification. The design process often involves computational modeling to predict how structural changes will affect the molecule's photophysical properties and its interaction with biological targets. nih.gov
Key strategies in the design of pteridinone-based probes include:
Fluorophore-quencher systems: A fluorescent pteridinone core can be linked to a quencher molecule through a linker that is cleavable by a specific enzyme or reactive oxygen species. In the "off" state, the quencher suppresses the fluorescence. Upon interaction with the target, the linker is cleaved, separating the fluorophore from the quencher and leading to a fluorescent "on" signal.
Solvatochromic shifts: The fluorescence of certain pteridinone derivatives is sensitive to the polarity of their microenvironment. This property can be exploited to design probes that change their fluorescence wavelength or intensity upon binding to a specific protein or entering a cellular compartment with a different polarity.
Target-specific recognition moieties: To enhance selectivity, the pteridinone core can be functionalized with moieties that have a high affinity for a specific biological target, such as a receptor or enzyme active site. This approach has been used in the development of inhibitors for various kinases. ecnu.edu.cnnih.gov
The rational design of these probes allows for the creation of tools to study dynamic cellular processes in real-time with high sensitivity and specificity. nih.govresearchgate.net
Development of Pteridinone-Based Research Tools
Building on the principles of rational design, a number of pteridinone-based research tools have been developed for various biological applications. A notable example is the creation of fluorescent adenosine analogs, where a pteridinone moiety replaces the purine (B94841) ring of adenosine. These analogs can be synthesized as phosphoramidites and incorporated into oligonucleotides using automated DNA synthesis.
Once integrated into a DNA strand, the fluorescence of the pteridinone analog is often quenched by interactions with neighboring bases. This quenching effect is sensitive to the local DNA structure and its interactions with other molecules. Consequently, these probes can be used to monitor DNA-protein interactions, DNA conformational changes, and enzyme kinetics in real-time. The table below summarizes the properties of two such fluorescent adenosine analogs. nih.gov
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Monomer) | Lifetime (Monomer, ns) |
| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | 310 | 430 | 0.39 | 3.8 |
| 4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) | 330 | 430 | 0.48 | 4.8 |
These tools are minimally disruptive to the DNA structure and have been shown to be stable within oligonucleotides. nih.gov The development of such pteridinone-based research tools provides powerful means to investigate fundamental biological processes at the molecular level.
Innovative Methodologies in Pteridinone Chemical Synthesis
The exploration of the biological potential of 3-Hydroxy-6-methyl-4(3H)-pteridinone and its analogs necessitates efficient and versatile synthetic methodologies. Traditional solution-phase synthesis can be time-consuming and challenging for creating large libraries of compounds for screening. To address this, innovative approaches such as solid-phase synthesis and diversity-oriented synthesis have been applied to the pteridinone scaffold. nih.govnih.govnih.gov
Solid-Phase Synthesis: This technique involves attaching a starting material to a solid support (resin) and carrying out a series of chemical reactions. mdpi.comcrsubscription.com Intermediates are purified by simple washing and filtration, and the final product is cleaved from the resin. This method is amenable to automation and allows for the rapid generation of a library of pteridinone derivatives with diverse substitutions. nih.gov A common strategy involves linking a pre-formed pyrimidine (B1678525) to a polystyrene resin through a thioether, followed by cyclization to form the pteridine (B1203161) ring and subsequent cleavage. nih.govresearchgate.net
Diversity-Oriented Synthesis (DOS): DOS aims to create a collection of structurally diverse molecules from a common starting material through a series of branching reaction pathways. nih.gov This approach is particularly useful for exploring a wide range of chemical space to identify novel biological activities. For pteridines, DOS strategies can involve various substitution reactions, including radical, electrophilic, nucleophilic, and organometal-mediated transformations, to generate a wide array of analogs. nih.gov
These advanced synthetic methods are instrumental in generating libraries of pteridinone derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing their biological activity and pharmacokinetic properties. nih.gov
Emerging Areas in Pteridinone Computational Chemistry and AI Applications
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and the study of bioactive molecules. cnr.itresearchgate.netnih.govresearchgate.net For pteridinone research, these tools offer powerful ways to predict biological activity, understand mechanisms of action, and design novel compounds with desired properties.
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding orientation of pteridinone derivatives within the active site of a target protein, such as a kinase. ijfmr.comnih.gov These studies can help to identify key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors. nih.govmdpi.com For instance, docking studies have been instrumental in the development of pteridin-7(8H)-one-based inhibitors of FMS-like tyrosine kinase 3 (FLT3). ecnu.edu.cnnih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies establish a mathematical relationship between the three-dimensional properties of a series of pteridinone derivatives and their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds.
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of known pteridinone compounds and their biological activities to develop predictive models. cnr.itresearchgate.netnih.govresearchgate.net These models can be used for:
Virtual screening: Rapidly screening large compound libraries to identify potential hits.
Activity prediction: Predicting the biological activity of novel pteridinone structures.
De novo design: Generating entirely new pteridinone structures with desired properties.
These computational approaches significantly accelerate the research and development process for pteridinone-based therapeutics and research tools.
Unexplored Biological Roles and Molecular Pathways
While the role of pteridines in biological systems as cofactors is well-established, research into the specific biological functions of pteridinone derivatives is an active and expanding field. mdpi.com Current research suggests that these compounds may play significant roles in various molecular pathways, particularly in the context of disease.
Kinase Inhibition: A major area of investigation is the potential for pteridinone derivatives to act as kinase inhibitors. Several studies have identified pteridinones as potent inhibitors of various kinases involved in cancer and other diseases:
Polo-like kinase 1 (PLK1): Pteridinone derivatives have been designed and evaluated as PLK1 inhibitors, showing antiproliferative effects in cancer cell lines. nih.gov
p90 ribosomal S6 protein kinase (RSK): Structure-activity relationship studies have been conducted on substituted pteridinones as RSK inhibitors. nih.gov
FMS-like tyrosine kinase 3 (FLT3): Pteridin-7(8H)-one derivatives have been rationally designed as potent inhibitors of FLT3 and its mutants in acute myeloid leukemia. ecnu.edu.cnnih.gov
Bruton's tyrosine kinase (BTK): Pteridine-7(8H)-one derivatives have been discovered as selective covalent inhibitors of BTK for the treatment of cancer and autoimmune diseases. nih.gov
CDC42 binding protein kinase gamma (MRCKγ): Pteridine scaffolds have been identified as a novel class of potent MRCKγ inhibitors. iaea.org
Immunomodulation: Pteridinone-based compounds have also been identified as agonists of Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune system. nih.govnih.govfrontiersin.org The compound GS-9620, a pteridinone derivative, is in clinical evaluation for the treatment of chronic hepatitis B due to its immunomodulatory activity. nih.gov
The continued exploration of the pteridinone scaffold is likely to uncover further biological roles and its involvement in various molecular pathways, opening up new avenues for therapeutic intervention and the development of novel research tools.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-Hydroxy-6-methyl-4(3H)-pteridinone, and how can reaction conditions be optimized?
- Methodology : Synthesis of pteridinone derivatives often involves condensation reactions of pyrimidine precursors with carbonyl-containing intermediates. For example, oxidation of tetrahydropteridinones using potassium ferricyanide (K[Fe(CN)]) under controlled pH (e.g., Tris-HCl buffer) is a critical step, monitored via UV-Vis spectroscopy at 300 nm to track reaction progress . Optimization includes adjusting stoichiometry, temperature (20–25°C), and reaction time to maximize yield. Structural analogs like 2-amino-6-methyl-4(3H)-pteridinone (CAS 708-75-8) are synthesized via similar protocols, with purity verified by HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl at C6, hydroxyl at C3) and hydrogen bonding patterns. For example, the hydroxyl proton in 3-hydroxy derivatives shows downfield shifts (~10–12 ppm) due to deshielding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 194.07 for CHNO) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650 cm) and hydroxyl (-OH, ~3200 cm) groups validate functional groups .
Advanced Research Questions
Q. How can computational methods predict the drug-likeness and reactivity of this compound derivatives?
- Methodology :
- ADMET Scoring : Tools like ADMET-Score evaluate solubility, permeability, and toxicity. For example, logP values (e.g., -0.115 for analogs) are calculated using Crippen or McGowan methods to assess lipophilicity .
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., dihydropteridine reductase) by modeling hydrogen bonds between the hydroxyl group and active-site residues (e.g., Asp or Glu) .
Q. What experimental strategies determine the absolute configuration of hydroxyl groups in pteridinone derivatives?
- Methodology :
- Chiral Oxidation : Oxidative cleavage (e.g., NaIO in borate buffer) converts chiral centers into analyzable products (e.g., L-lactic acid from sepiapterin derivatives), followed by chiral HPLC or polarimetry .
- X-ray Crystallography : Resolve crystal structures to assign configurations. For example, L-sepiapterin (CAS 17094-01-8) was confirmed as (6S) via crystallographic data .
Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
- Methodology :
- Comparative Analysis : Cross-validate logP values using multiple methods (e.g., Crippen vs. McGowan). For instance, 4(3H)-pteridinone analogs show logP discrepancies (-0.115 vs. -2.04) due to calculation algorithms .
- Experimental Validation : Measure solubility via shake-flask assays at physiological pH (7.4) and compare with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
